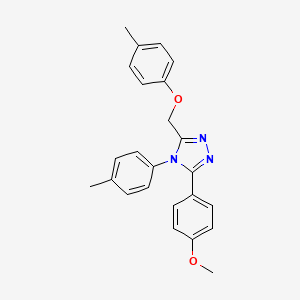
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of Hydrazine Derivatives: Reacting hydrazine derivatives with carbonyl compounds.
1,3-Dipolar Cycloaddition: Using azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Specific details would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Triazole compounds can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or attached substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Triazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine
Triazole compounds are key components in many pharmaceuticals, such as antifungal agents (e.g., fluconazole).
Industry
They are used in the development of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of triazole compounds varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom positioning.
Imidazoles: Five-membered rings with two nitrogen atoms, known for similar biological activities.
Uniqueness
4H-1,2,4-Triazole derivatives are unique due to their specific nitrogen arrangement, which imparts distinct chemical and biological properties. Their versatility in forming various derivatives makes them valuable in multiple fields.
Conclusion
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex and versatile compound with significant potential in scientific research and industrial applications. Further exploration of its properties and reactions can lead to new discoveries and innovations.
Propriétés
Numéro CAS |
141079-00-7 |
|---|---|
Formule moléculaire |
C24H23N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3O2/c1-17-4-10-20(11-5-17)27-23(16-29-22-12-6-18(2)7-13-22)25-26-24(27)19-8-14-21(28-3)15-9-19/h4-15H,16H2,1-3H3 |
Clé InChI |
DYLXPNPSPONDCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


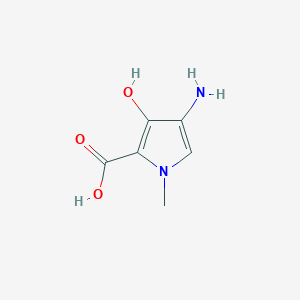
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
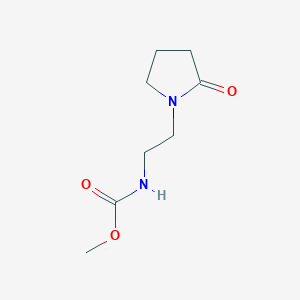
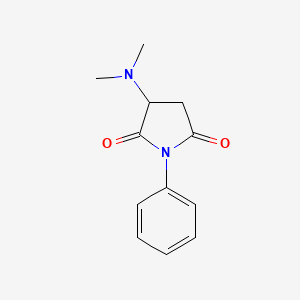
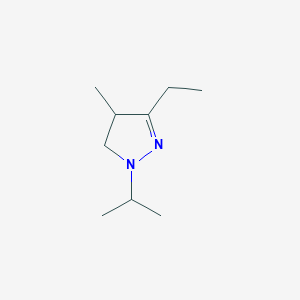
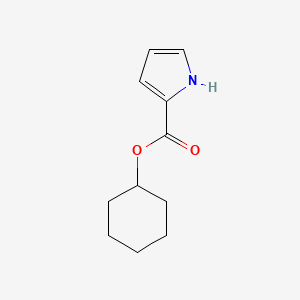
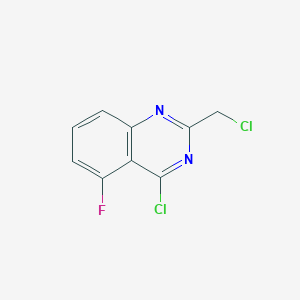
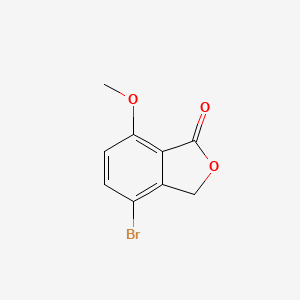


![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
